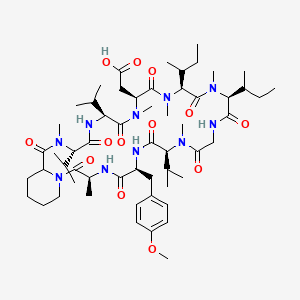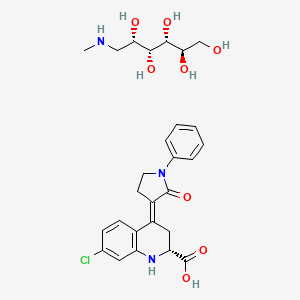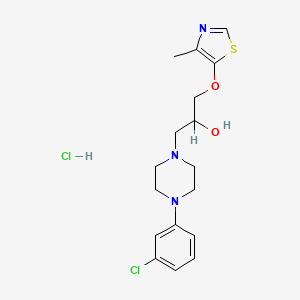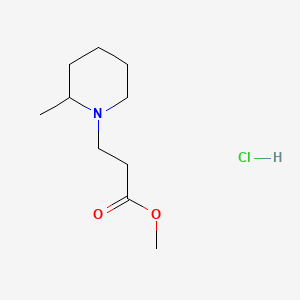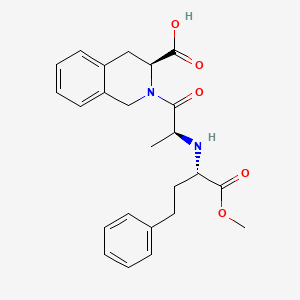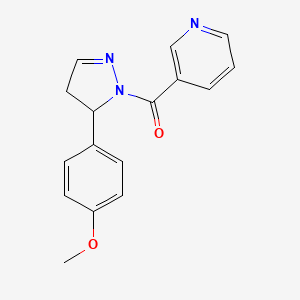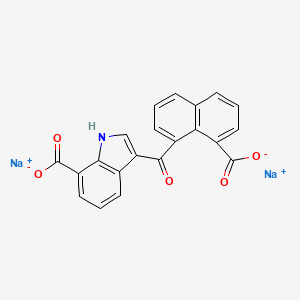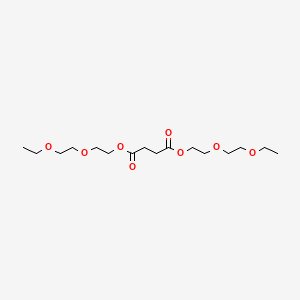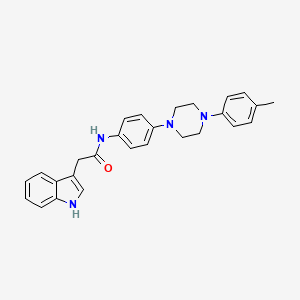
1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an indole core, an acetamide group, and a piperazine ring substituted with a methylphenyl group, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- typically involves multistep organic reactions. One common route starts with the preparation of the indole core, followed by the introduction of the acetamide group. The piperazine ring is then synthesized and attached to the indole core through a series of coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and ensure consistency in the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various indole derivatives, while reduction can produce different amine compounds .
Aplicaciones Científicas De Investigación
1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups, used in similar applications.
1H-Indole-3-acetic acid: Known for its role in plant growth regulation and studied for its biological activities.
1H-Indole-3-ethanol:
Uniqueness: 1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- is unique due to its specific combination of functional groups and structural features. The presence of the piperazine ring and the methylphenyl group distinguishes it from other indole derivatives, potentially leading to unique biological activities and applications .
Propiedades
Número CAS |
81807-90-1 |
|---|---|
Fórmula molecular |
C27H28N4O |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C27H28N4O/c1-20-6-10-23(11-7-20)30-14-16-31(17-15-30)24-12-8-22(9-13-24)29-27(32)18-21-19-28-26-5-3-2-4-25(21)26/h2-13,19,28H,14-18H2,1H3,(H,29,32) |
Clave InChI |
FXCONJCDUJYYIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


